7-Oxooctanethioic O-acid
Description
Contextualization within Oxo-Fatty Acid Analogs and Thioesters
The chemical nature of 7-Oxooctanethioic O-acid is best understood by examining its constituent chemical classes: oxo-fatty acids and thiocarboxylic acids, which are related to the broadly significant thioesters.
Oxo-Fatty Acids: These are fatty acids that contain one or more ketone (C=O) groups along their aliphatic chain. The position of the oxo group can significantly influence the molecule's physical properties and biological activity. Oxo-fatty acids are involved in various physiological and pathological processes. ontosight.ai For instance, certain saturated oxo-fatty acids (SOFAs) have been identified as a class of endogenous lipids in human plasma that can inhibit the growth of human cancer cell lines. acs.org The oxidation of fatty acids at their terminal (omega, ω) or penultimate (ω-1) carbon is a known metabolic pathway that can produce oxo-derivatives, serving as an alternative to the more common β-oxidation pathway, particularly when the latter is blocked. nih.govnih.gov
Thioesters and Thiocarboxylic Acids: Thioesters, with the general structure R-C(=O)-S-R', are critical intermediates in numerous metabolic pathways. researchgate.net Acetyl-CoA is a prime example, acting as a central hub in the metabolism of carbohydrates and fats and as an acyl group carrier. researchgate.net Thiocarboxylic acids are sulfur analogs of carboxylic acids, existing as a tautomeric mixture of the S-acid (R-C(=O)-SH) and the O-acid (R-C(=S)-OH). This compound specifies the latter tautomer. While less common than their carboxylic acid counterparts, thiocarboxylic acids are recognized as versatile nucleophiles and have been used in the synthesis of thioesters and in peptide ligation. nih.gov The discovery of thiocarboxylic acid-containing natural products with potent antibacterial activity, such as thioplatensimycin (thioPTM), has highlighted their potential as pharmacophores for drug discovery. researchgate.net
Scope and Significance of Research on Unique Fatty Acid Derivatives
Research into unique fatty acid derivatives is a burgeoning field driven by the quest for novel bioactive compounds and new synthetic methodologies. The functionalization of simple fatty acid chains can lead to molecules with highly specific and potent biological activities.
The study of oxo-fatty acids, for example, has revealed their role in cellular signaling and inflammation modulation. ontosight.ai Specific isomers, such as 6-oxostearic acid and 7-oxostearic acid, have demonstrated the ability to suppress critical regulators of cell proliferation in human lung carcinoma cells, indicating their potential as leads for new health-promoting agents. acs.org Furthermore, the ω-oxidation pathway that generates dicarboxylic and oxo-carboxylic acids is significant in producing succinyl-CoA for gluconeogenesis during periods of starvation or in diabetic conditions. nih.gov This pathway is also crucial for producing biopolyesters in plants and insect pheromones. nih.gov
The incorporation of sulfur, as seen in this compound, adds another layer of significance. Thiocarboxylic acids are gaining attention as an "underappreciated pharmacophore." researchgate.net Their distinct acidity, nucleophilicity, and metal-chelating properties compared to carboxylic acids make them valuable for designing new drugs and chemical probes. Research has shown that thioacid-containing natural products can bind more favorably to biological targets than their oxygen-based analogs. researchgate.net The development of efficient synthetic methods, such as the use of Lawesson's Reagent to convert carboxylic acids to thioacids, is expanding the ability of chemists to create and investigate these unique molecules. nih.gov Therefore, the study of hybrid molecules like this compound contributes to the fundamental understanding of how structure dictates function and opens avenues for new applications in medicinal chemistry and materials science.
Fundamental Structural Considerations for this compound
The structure of this compound is precisely described by its IUPAC name. It is built upon an eight-carbon backbone ("octane"). A ketone functional group is located at the seventh carbon ("7-oxo"), while a thiocarboxylic acid group is at the first carbon ("thioic acid"). The "O-acid" designation specifies the tautomeric form with a carbon-sulfur double bond (thione) and a carbon-oxygen single bond (hydroxyl), giving the functional group -C(=S)OH.
This structure is notable for several reasons:
Bifunctionality : The presence of two distinct reactive centers—the ketone at C7 and the thiocarboxylic O-acid at C1—allows for a range of potential chemical transformations and interactions.
Terminal Ketone : The ketone group is positioned at the ω-1 position, a site of biological oxidation for some fatty acids. nih.gov Its proximity to the terminal methyl group influences the molecule's polarity and steric profile.
Thiocarboxylic O-acid : This functional group is significantly different from a standard carboxylic acid. The C=S double bond is weaker and more polarizable than a C=O double bond, and the acidity of the hydroxyl proton is altered. This group can act as a potent nucleophile and a ligand for metal ions. nih.govacs.org
The combination of these features in one molecule suggests potential for intramolecular interactions and a unique three-dimensional conformation that could be significant in its chemical reactivity and biological activity.
Below are tables detailing the known properties of this compound and a comparison with its oxygen analog, 7-oxooctanoic acid.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₄O₂S |
| IUPAC Name | This compound |
| SMILES | CC(=O)CCCCCC(O)=S |
| CAS Number | 80441-57-2 |
Table 2: Structural Comparison
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Functional Groups |
|---|---|---|---|
| This compound | C₈H₁₄O₂S | 174.26 | Ketone, Thiocarboxylic O-acid |
| 7-Oxooctanoic acid | C₈H₁₄O₃ | 158.19 | Ketone, Carboxylic acid |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H14O2S |
|---|---|
Molecular Weight |
174.26 g/mol |
IUPAC Name |
7-oxooctanethioic S-acid |
InChI |
InChI=1S/C8H14O2S/c1-7(9)5-3-2-4-6-8(10)11/h2-6H2,1H3,(H,10,11) |
InChI Key |
IPLZNKCINKZBBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCCCC(=O)S |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 7 Oxooctanethioic O Acid
Total Chemical Synthesis Approaches
Total chemical synthesis offers a versatile platform for the construction of 7-Oxooctanethioic O-acid, allowing for the precise installation of functional groups and control over the carbon chain length. cognitoedu.org These methods are often multi-step processes requiring strategic planning to achieve the desired product with high purity and yield. cognitoedu.org
Strategies for Carbon Chain Elongation and Functional Group Introduction
A primary consideration in the synthesis of this compound is the construction of the eight-carbon backbone with the required functionalities at positions 1 and 7. A common precursor for this purpose is 7-oxooctanoic acid, a commercially available compound. sigmaaldrich.comgeorganics.skchemspider.comnih.govscbt.com The synthesis of 7-oxooctanoic acid itself can be achieved through various methods, often involving the reaction of acetyl-CoA and malonyl-CoA precursors by acid synthases. sigmaaldrich.com
One plausible synthetic route to build the carbon chain involves the reaction of a halogenoalkane with potassium cyanide to introduce an additional carbon atom, forming a nitrile intermediate. This nitrile can then be hydrolyzed to a carboxylic acid. assets-servd.host For instance, a C7-halide could be converted to a C8-nitrile, followed by hydrolysis to yield an eight-carbon carboxylic acid. The introduction of the oxo group at the C7 position can be accomplished through various oxidation methods of a corresponding secondary alcohol.
The conversion of the carboxylic acid group of 7-oxooctanoic acid to a thioacid is a critical step. This transformation can be conceptually approached by first activating the carboxylic acid, for example, by converting it to an acyl chloride, and then reacting it with a sulfur nucleophile like hydrogen sulfide (B99878) or a protected equivalent.
Regioselective and Stereoselective Synthesis Pathways
Regioselectivity is crucial in ensuring that the functional groups are introduced at the correct positions on the octanoic acid backbone. When starting with a precursor that does not already contain the oxo group, its introduction must be directed specifically to the C7 position. This can be challenging due to the potential for reaction at other sites on the carbon chain.
Stereoselectivity would be a key consideration if a chiral center were present or desired in the molecule. For this compound itself, which is achiral, stereoselectivity is not a primary concern. However, in the synthesis of related chiral natural products, such as certain forms of thioctic acid, asymmetric synthesis techniques are employed to control the stereochemistry. google.com
Utilization of Advanced Protecting Group Chemistry
Given the presence of two reactive functional groups, the ketone and the carboxylic acid (or its thioacid derivative), protecting group strategies are essential to prevent unwanted side reactions. For example, during the conversion of the carboxylic acid to a thioacid, the ketone group might need to be protected to prevent its reaction with the sulfur nucleophile.
A common protecting group for ketones is an acetal, formed by reacting the ketone with a diol in the presence of an acid catalyst. This protecting group is stable under the basic or nucleophilic conditions that might be used for the thioacid formation and can be readily removed under acidic conditions to regenerate the ketone.
Conversely, if reactions are to be performed at the C7 position, the carboxylic acid group may need to be protected, often as an ester. The choice of protecting group is critical and must be compatible with the reaction conditions of subsequent steps and easily removable without affecting other parts of the molecule.
Optimization of Reaction Conditions for Yield and Purity
The purification of intermediates and the final product is also a critical aspect. Techniques such as column chromatography, crystallization, and distillation are often employed to remove byproducts and unreacted starting materials, ensuring the high purity of the synthesized this compound.
Chemoenzymatic Synthesis Routes for this compound
Chemoenzymatic synthesis combines the selectivity of enzymatic catalysis with the practicality of chemical transformations to create efficient and environmentally benign synthetic routes. nih.gov This approach can be particularly advantageous for reactions that are challenging to achieve with high selectivity using traditional chemical methods.
Enzyme-Catalyzed Steps in Oxo-Thioester Formation
While specific enzymatic routes for the direct synthesis of this compound are not extensively documented, one can envision a chemoenzymatic approach starting from 7-oxooctanoic acid. Enzymes such as lipases or esterases could potentially be employed for the regioselective formation of an ester intermediate.
The key step would be the enzymatic formation of the thioester bond. Certain enzymes are known to catalyze the formation of thioesters, which are important intermediates in various biochemical pathways. For example, in the biosynthesis of lipoic acid, an octanoyl moiety is transferred as a thioester. wikipedia.orgoregonstate.edu An engineered enzyme could potentially be used to catalyze the direct conversion of 7-oxooctanoic acid to its thioacid derivative, or more likely, to a thioester which could then be hydrolyzed to the desired thioacid.
The use of enzymes offers the potential for high selectivity and mild reaction conditions, which can be beneficial when dealing with molecules containing multiple reactive functional groups.
Integration of Biocatalysis with Chemical Transformations
The synergy between enzymatic processes and conventional chemical reactions, known as chemoenzymatic synthesis, offers a robust platform for producing complex molecules that are otherwise difficult to access. nih.gov This strategy leverages the exceptional selectivity (chemo-, regio-, and stereoselectivity) of enzymes for specific transformations within a multi-step chemical sequence. researchgate.net In the context of synthesizing precursors structurally related to this compound, a key step often involves the stereoselective reduction of a ketone functional group.
A pertinent example is the synthesis of chiral hydroxy-chloro-octanoate esters, which are valuable intermediates for compounds like (R)-α-lipoic acid. researchgate.net The synthesis of ethyl (S)-8-chloro-6-hydroxyoctanoate, an analogue where the C-7 oxo group is reduced, demonstrates a classic chemoenzymatic approach. The process starts with a chemical reaction, such as a Friedel-Crafts acylation, to construct the basic carbon skeleton, followed by a highly selective enzymatic reduction of the ketone. researchgate.net
High-throughput screening has identified specific keto reductases that can efficiently catalyze this reduction with high conversion rates and enantiomeric excess. researchgate.net For instance, a keto reductase from Rhodococcus sp. (RhCR) has been shown to convert ethyl 8-chloro-6-oxooctanoate (ECOO) into (S)-8-chloro-6-hydroxyoctanoate [(S)-ECHO] with stoichiometric conversion, showcasing the power of this integrated approach. researchgate.net Optimizing reaction parameters such as pH, temperature, and substrate concentration is crucial for maximizing the efficiency of the biocatalytic step. researchgate.net
Table 1: Chemoenzymatic Synthesis of a this compound Analogue Precursor
| Step | Transformation | Catalyst/Reagents | Substrate | Product | Yield/Conversion | Reference |
| 1. Chemical | Friedel-Crafts Acylation | AlCl₃ | Substrate Mix | Ethyl 8-chloro-6-oxooctanoate | - | researchgate.net |
| 2. Biocatalytic | Asymmetric Reduction | Keto reductase HGD-1, GDH, NADP⁺ | Ethyl 8-chloro-6-oxooctanoate | Ethyl 6-hydroxy-8-chlorooctanoate | >95% conversion, 92% yield | researchgate.net |
| 2. Biocatalytic (Alternative) | Asymmetric Reduction | Recombinant E. coli expressing RhCR, GDH | Ethyl 8-chloro-6-oxooctanoate | (S)-8-chloro-6-hydroxyoctanoate | Stoichiometric conversion | researchgate.net |
This table illustrates a representative chemoenzymatic process for a precursor structurally similar to the target compound.
Design of Cascade Reactions for Enhanced Efficiency
While specific cascade reactions leading directly to this compound are not extensively documented, the principles can be illustrated using multi-enzyme systems designed for the synthesis of related linear bifunctional molecules. A compelling model is the biocatalytic production of 6-aminocaproic acid (6-ACA), a precursor for Nylon-6, from ε-caprolactone. d-nb.info This process utilizes a two-enzyme cascade in a one-pot setup.
The first step involves the hydrolysis of the lactone to its corresponding ω-hydroxy acid, catalyzed by a lipase (B570770) such as Candida antarctica lipase B (CalB). d-nb.info The resulting 6-hydroxycaproic acid is then converted into 6-aminocaproic acid in a second enzymatic step involving an alcohol dehydrogenase and a transaminase, often with a cofactor recycling system to ensure efficiency. d-nb.info This seamless integration of multiple enzymatic steps in a single reactor exemplifies the power of cascade reactions to streamline a synthetic pathway from a simple starting material to a more complex, functionalized product. d-nb.inforsc.org Designing a similar chemo- or bio-catalytic cascade for this compound, potentially starting from a cyclic precursor, could offer a highly efficient manufacturing route.
Table 2: Model of a Two-Step Enzymatic Cascade for a Linear Bifunctional Molecule
| Step | Reaction | Enzyme System | Substrate | Intermediate/Product | Molar Conversion | Reference |
| 1 | Ring-opening Hydrolysis | Immobilized Candida antarctica lipase B (CalB) | ε-Caprolactone | 6-Hydroxycaproic acid | >90% | d-nb.info |
| 2 | Amination of Alcohol | Alcohol dehydrogenase, Transaminase, Cofactor recycling system | 6-Hydroxycaproic acid | 6-Aminocaproic acid | >90% | d-nb.info |
| Overall | One-Pot Lactone to Amino Acid | Combined Enzyme System | ε-Caprolactone | 6-Aminocaproic acid | >80% | d-nb.info |
This table serves as a model to illustrate the principles and efficiency of a cascade reaction relevant to the synthesis of functionalized carboxylic acids.
Elucidation of Reaction Mechanisms and Transformational Pathways of 7 Oxooctanethioic O Acid
Detailed Investigations of Carbonyl Reactivity
The carbonyl group (C=O) is a cornerstone of organic chemistry, characterized by the polarization of its double bond, which renders the carbon atom electrophilic and the oxygen atom nucleophilic. savemyexams.com This inherent polarity is the source of its reactivity. allen.in
The most general reaction of ketones is nucleophilic addition. pressbooks.publibretexts.org This process involves the attack of a nucleophile on the electrophilic carbonyl carbon. libretexts.org The mechanism begins with the nucleophile approaching the carbonyl carbon, leading to the formation of a bond. pressbooks.pub Simultaneously, the carbon atom's hybridization changes from sp2 to sp3, resulting in a tetrahedral alkoxide intermediate. pressbooks.publibretexts.org This intermediate is then typically protonated by an acid source to yield an alcohol. pressbooks.publibretexts.org
The reaction can proceed under both basic and acidic conditions.
Under basic conditions: A strong nucleophile directly attacks the carbonyl carbon first, and the resulting alkoxide is protonated in a subsequent step. openochem.org
Under acidic conditions: The carbonyl oxygen is first protonated by an acid. openochem.org This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weaker nucleophiles. libretexts.orgopenochem.org
Ketones are generally less reactive than aldehydes in nucleophilic addition reactions. pressbooks.publnct.ac.in This reduced reactivity is attributed to two main factors:
Steric Effects: The two alkyl substituents on a ketone create more steric hindrance compared to the single substituent on an aldehyde, making it more difficult for the nucleophile to approach the carbonyl carbon. pressbooks.publibretexts.org
Electronic Effects: The two alkyl groups in a ketone are electron-donating, which helps to stabilize the partial positive charge on the carbonyl carbon, reducing its electrophilicity compared to aldehydes. pressbooks.pub
Interactive Table: Comparison of Aldehyde and Ketone Reactivity
| Factor | Aldehydes | Ketones (e.g., 7-Oxooctanethioic O-acid) |
|---|---|---|
| Steric Hindrance at Carbonyl Carbon | Lower (one R group, one H) | Higher (two R groups) pressbooks.publibretexts.org |
| Electronic Effect of Substituents | Less stabilization of partial positive charge | More stabilization by two electron-donating R groups pressbooks.pub |
| Overall Reactivity toward Nucleophiles | More Reactive lnct.ac.in | Less Reactive pressbooks.publnct.ac.in |
Carbonyl compounds that possess a hydrogen atom on their alpha-carbon can exist as a mixture of two rapidly interconverting constitutional isomers known as tautomers. libretexts.orglibretexts.org This phenomenon is called keto-enol tautomerism. libretexts.org In the case of this compound, the hydrogens on the C6 and C8 (methyl group) positions are alpha-hydrogens and exhibit unusual acidity (pKa values around 19-21 for typical ketones). libretexts.org
The equilibrium between the keto and enol forms is typically catalyzed by traces of acid or base. libretexts.orglibretexts.org
Acid-Catalyzed Enolization: In the presence of an acid, the carbonyl oxygen is protonated. A weak base (like water) then removes a proton from the alpha-carbon to form the enol, which features a C=C double bond and a hydroxyl group. libretexts.orgmasterorganicchemistry.com
Base-Catalyzed Enolate Formation: In the presence of a base, a proton is removed from the alpha-carbon, creating a resonance-stabilized carbanion known as an enolate. libretexts.orgmsu.edu The negative charge of the enolate is delocalized between the alpha-carbon and the carbonyl oxygen. libretexts.org The resonance structure with the negative charge on the more electronegative oxygen atom is the major contributor to the hybrid. libretexts.org Protonation of this enolate on the oxygen atom yields the enol. libretexts.org
While the keto form is generally more stable and favored at equilibrium for simple ketones, the enol and especially the enolate are crucial reactive intermediates. libretexts.orgmasterorganicchemistry.com The enolate is a potent nucleophile at the alpha-carbon and can participate in a variety of important bond-forming reactions. msu.edu
Exploration of Thioester/Thionocarboxylic Acid Reactivity
The thiocarboxylic acid group is a derivative of a carboxylic acid where a sulfur atom replaces one of the oxygen atoms. These compounds, particularly in their activated thioester form (R-CO-SR'), are central to many biochemical processes as acyl-transfer agents. researchgate.netlibretexts.org Thioesters undergo nucleophilic acyl substitution, a reaction pathway that distinguishes them from aldehydes and ketones. libretexts.org
Nucleophilic acyl substitution is the characteristic reaction of carboxylic acid derivatives. libretexts.orgpressbooks.pub The reaction proceeds via a two-step mechanism: nucleophilic addition followed by elimination. masterorganicchemistry.com
Nucleophilic Addition: A nucleophile attacks the electrophilic carbonyl carbon of the thioester group. This breaks the C=O pi bond and forms a tetrahedral intermediate, similar to the process in ketones. pressbooks.pub
Elimination: The tetrahedral intermediate is unstable. It collapses by reforming the C=O double bond and expelling the leaving group. masterorganicchemistry.com In the case of a thioester, the leaving group is a thiolate anion (RS⁻). libretexts.org
The reactivity of carboxylic acid derivatives in these substitution reactions is largely determined by the ability of the leaving group to depart. libretexts.orgpressbooks.pub Weaker bases are better leaving groups. A thiolate (RS⁻) is a weaker base than an alkoxide (RO⁻), making thioesters more reactive toward nucleophilic acyl substitution than their corresponding oxygen esters. libretexts.org
Interactive Table: Relative Reactivity of Carboxylic Acid Derivatives
| Derivative | Leaving Group | Basicity of Leaving Group | Reactivity |
|---|---|---|---|
| Acyl Chloride | Cl⁻ | Very Weak | Highest |
| Acid Anhydride | RCOO⁻ | Weak | High |
| Thioester | RS⁻ | Moderate | Moderate libretexts.org |
| Ester | RO⁻ | Strong | Low |
| Amide | R₂N⁻ | Very Strong | Lowest |
Hydrolysis: Thioesters can be hydrolyzed to yield a carboxylic acid and a thiol. wikipedia.org This is a nucleophilic acyl substitution reaction where water acts as the nucleophile. The reaction can be catalyzed by acid or base. Basic hydrolysis, often termed saponification, is effectively irreversible because the final step involves the deprotonation of the carboxylic acid by the base to form a carboxylate salt. masterorganicchemistry.com
Reaction: R-CO-SR' + H₂O ⇌ R-COOH + R'-SH
Transesterification: This process involves the conversion of one ester into another by exchanging the alkoxy or thioalkoxy group. masterorganicchemistry.comwikipedia.org For a thioester like an activated form of this compound, reaction with an alcohol (R''-OH) would yield an oxygen ester and a thiol. wikipedia.org This reaction is also a nucleophilic acyl substitution, where the alcohol is the incoming nucleophile. wikipedia.org The reaction is an equilibrium process and can be driven to completion by using a large excess of the alcohol or by removing one of the products. wikipedia.org Like hydrolysis, it can be catalyzed by either acid or base. masterorganicchemistry.comwikipedia.org
Reaction: R-CO-SR' + R''-OH ⇌ R-CO-OR'' + R'-SH
Acid-Base Chemistry and Proton Transfer Mechanisms
The structure of this compound contains both acidic and basic sites, allowing it to participate in proton transfer reactions, which are fundamental to many chemical and biological processes. nih.govwikipedia.org
According to the Brønsted-Lowry theory, an acid is a proton (H⁺) donor, and a base is a proton acceptor. wikipedia.orglibretexts.org
Acidic Site: The most significant acidic site in the molecule is the proton of the thiocarboxylic acid group (-COSH). Thiocarboxylic acids are generally more acidic than their corresponding carboxylic acids.
Basic Site: The lone pairs of electrons on the ketone oxygen atom allow it to act as a weak Brønsted-Lowry base by accepting a proton. libretexts.org As mentioned previously, this protonation activates the ketone toward nucleophilic attack. openochem.org
The strength of an acid is quantified by its pKa value, which is the negative logarithm of the acid dissociation constant (Ka). libretexts.org A lower pKa value indicates a stronger acid.
Interactive Table: Approximate pKa Values of Relevant Functional Groups
| Functional Group | Approximate pKa | Acid/Base Character |
|---|---|---|
| Protonated Ketone (R₂C=O⁺H) | ~ -7 | Strongly Acidic (Conjugate acid of a weak base) |
| Thiocarboxylic Acid (RCOSH) | ~ 3-4 | Weakly Acidic |
| Carboxylic Acid (RCOOH) | ~ 4-5 | Weakly Acidic libretexts.org |
| α-Hydrogen of a Ketone | ~ 19-21 | Very Weakly Acidic libretexts.org |
Proton transfer mechanisms can be simple single-step processes or complex multi-step migrations, often facilitated by solvent molecules like water that can form hydrogen-bonded "proton wires". nih.gov In an aqueous environment, the thiocarboxylic acid can donate a proton to a water molecule to form a hydronium ion (H₃O⁺) and a thiocarboxylate anion. wikipedia.org Conversely, the ketone oxygen can accept a proton from a hydronium ion. These proton transfer events are typically very fast and are often the initial steps that precede the slower, rate-determining steps of a larger reaction mechanism. nih.gov
Acidity of the Thioic Acid Group
Aliphatic thioic acids are generally more acidic than their carboxylic acid counterparts due to the larger size and greater polarizability of the sulfur atom, which helps to delocalize the negative charge in the conjugate base. The pKa of a simple aliphatic thioic acid like thioacetic acid is approximately 3.4, whereas acetic acid has a pKa of 4.76. wikipedia.orgorganicchemistrydata.org
The presence of an oxo (ketone) group at the 7-position of the octanethioic acid chain is expected to have a minor acid-strengthening effect. The electron-withdrawing inductive effect of the carbonyl group can help to stabilize the thiocarboxylate anion, although this effect diminishes with distance. Given that the oxo group is six carbons away from the thioic acid group, its influence on the pKa is likely to be small. Therefore, the pKa of this compound is predicted to be slightly lower than that of a standard long-chain alkanethioic acid.
Table 1: Comparison of pKa Values for Related Acids
| Compound | Structure | Approximate pKa |
| Acetic Acid | CH₃COOH | 4.76 |
| Thioacetic Acid | CH₃COSH | ~3.4 |
| Benzoic Acid | C₆H₅COOH | 4.20 |
| Thiobenzoic Acid | C₆H₅COSH | 2.48 |
This table illustrates the general trend of thioic acids being more acidic than their corresponding carboxylic acids.
Protonation and Deprotonation Equilibria
Protonation and deprotonation are fundamental acid-base reactions that significantly alter a molecule's reactivity. masterorganicchemistry.com For this compound, the equilibrium between the protonated (neutral) form and the deprotonated (anionic) form is governed by the pKa of the thioic acid group and the pH of the solution, as described by the Henderson-Hasselbalch equation. libretexts.org
R-COSH + H₂O ⇌ R-COS⁻ + H₃O⁺
At a pH below its pKa, this compound will exist predominantly in its neutral, protonated form. Conversely, at a pH above its pKa, the deprotonated thiocarboxylate anion will be the major species. libretexts.orgchemistrysteps.com This equilibrium is crucial in biological systems and chemical synthesis, as the nucleophilicity of the sulfur atom is greatly enhanced upon deprotonation. The resulting thiocarboxylate anion is a much stronger nucleophile than the neutral thioic acid. The state of protonation can be controlled by selecting a suitable acid or base. To deprotonate the thioic acid, a base whose conjugate acid has a higher pKa must be used. chemistrysteps.com For instance, a bicarbonate or carbonate base would be sufficient to deprotonate this compound.
Reductive and Oxidative Transformations
Chemoselective Reduction of the Oxo Group
The presence of two reducible functional groups—the ketone and the thioic acid—in this compound presents a challenge for chemoselectivity. The goal is to reduce the ketone to a secondary alcohol without affecting the thioic acid group.
Thioic acids, like carboxylic acids, are generally resistant to reduction by mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). acs.org In contrast, ketones are readily reduced by NaBH₄. This difference in reactivity allows for the selective reduction of the oxo group. researchgate.net The reaction would typically be carried out in a protic solvent like methanol (B129727) or ethanol (B145695) at moderate temperatures. researchgate.netelsevierpure.com
Table 2: Selectivity of Common Reducing Agents
| Reducing Agent | Reactivity with Ketones | Reactivity with Thioic/Carboxylic Acids | Outcome for this compound |
| Sodium Borohydride (NaBH₄) | High | Low/None | Selective reduction of the ketone. acs.orgrsc.org |
| Lithium Aluminum Hydride (LiAlH₄) | High | High | Non-selective; reduces both groups. acs.org |
| Ammonia Borane (AB) | High | Low/None | Can selectively reduce ketones in water. rsc.org |
| Catalytic Hydrogenation (e.g., H₂/Pd) | Moderate | Moderate/High | Potential for over-reduction or catalyst poisoning by sulfur. |
The use of a milder reagent like sodium borohydride in methanol is a well-established method for the chemoselective reduction of ketones in the presence of acid or ester functionalities. researchgate.netmasterorganicchemistry.com This approach is expected to be effective for converting this compound to 7-hydroxyoctanethioic acid.
Controlled Oxidation Reactions
The oxidation of this compound can target either the thioic acid group or the ketone, although ketones are generally resistant to oxidation except under harsh conditions that can cause carbon-carbon bond cleavage. libretexts.orglibretexts.org The thioic acid group, however, is more susceptible to controlled oxidation.
Mild oxidizing agents can convert thioic acids to the corresponding disulfides. This oxidative coupling is a common reaction for thiols and related sulfur compounds. The reaction involves the formation of a sulfur-sulfur bond between two molecules.
2 R-COSH + [O] → R-CO-S-S-CO-R + H₂O
More potent oxidizing agents can lead to further oxidation of the sulfur atom, potentially forming sulfinic or sulfonic acid derivatives, though this is often considered an overoxidation pathway. nih.gov A practical method for the controlled oxidation of related sulfide (B99878) compounds to sulfoxides and sulfones uses reagents like urea-hydrogen peroxide (UHP), where the degree of oxidation can be controlled by stoichiometry and temperature. beilstein-journals.org For instance, using 1.5 equivalents of UHP might lead to a disulfide, while harsher conditions could oxidize the sulfur further. It is important to note that the ketone group is generally stable to these specific oxidizing conditions. beilstein-journals.org
Hypothesized Biosynthesis and Metabolic Intermediacy of 7 Oxooctanethioic O Acid
Potential Integration into Fatty Acid Biosynthesis Pathways
The biosynthesis of fatty acids is a fundamental cellular process, primarily occurring in the plastids of plants and the cytoplasm of other organisms. frontiersin.orglibretexts.org This process involves the sequential addition of two-carbon units, typically from malonyl-CoA, to a growing acyl chain. libretexts.org The diversity of fatty acids arises from variations in this core process, including the termination of chain elongation and the introduction of functional groups. cdnsciencepub.com
Role as an Intermediate in Novel Lipid Metabolism
It is plausible that 7-Oxooctanethioic O-acid could function as an intermediate in a novel lipid metabolic pathway. Fatty acid synthesis is not limited to the production of straight-chain saturated acids; organisms can synthesize a wide array of modified fatty acids, including those with keto groups. nih.govnih.gov The presence of a ketone at the 7-position suggests a departure from the standard fatty acid synthesis pathway, possibly through the action of specialized enzymes.
The structural analog, 7-oxooctanoic acid, is known to be formed from acetyl-CoA and malonyl-CoA precursors by fatty acid synthases. sigmaaldrich.comchemicalbook.com This suggests that a similar pathway could lead to the formation of an eight-carbon keto acid, which could then be further modified to the thioic O-acid. The integration of such a compound into larger lipid structures would depend on the specificity of the acyltransferases that incorporate fatty acids into glycerolipids. oup.com
Enzymatic Steps Potentially Leading to this compound
The formation of this compound can be hypothesized to occur through a series of enzymatic reactions:
Chain Elongation and Ketone Formation: The carbon backbone could be synthesized via a pathway analogous to standard fatty acid synthesis, with a key modification step to introduce the ketone group. This could involve an enzyme similar to a β-ketoacyl-ACP synthase, but with a different substrate specificity or a subsequent oxidation step. The process of ketogenesis, which involves the conversion of fatty acids into ketone bodies, demonstrates the biological capacity for keto group formation. wikipedia.orgnih.gov In this process, acetyl-CoA is converted to acetoacetyl-CoA, which is a precursor for ketone bodies. nih.govuomustansiriyah.edu.iq
Thioesterification: The conversion of the carboxylic acid to a thioic O-acid would require an enzymatic activity capable of sulfur transfer. While less common than the formation of thioester S-acids (where sulfur replaces a hydroxyl group in the carboxyl moiety), the formation of a thioic O-acid (with sulfur double-bonded to the carbon) would represent a unique biochemical transformation. Enzymes such as carboxylic acid reductases (CARs) are known to activate carboxylic acids, which could be a prerequisite for such a modification. nih.govnsf.gov These enzymes catalyze the ATP- and NADPH-dependent reduction of carboxylic acids to aldehydes. nih.gov
Investigating Post-Synthetic Modifications and Derivations
Once synthesized, this compound could undergo further transformations, leading to a variety of other biologically active molecules. The study of lipid modification has revealed a wide range of enzymatic reactions that can alter the structure and function of fatty acids. ocl-journal.orgnih.gov
Enzymatic Transformations of Related Organic Acids
The enzymatic machinery for modifying organic acids is vast and diverse. Lipases, for instance, are widely used in lipid modification for the selective production of structured triglycerides and the incorporation of specific fatty acids. ocl-journal.org Similarly, enzymes like P450 monooxygenases and hydratases are involved in the oxyfunctionalization of lipids. nih.gov
The ketone group in this compound would be a prime target for enzymatic modification. It could be reduced to a hydroxyl group, creating a hydroxy-thioic acid, or it could be a site for further enzymatic reactions. The thioic acid moiety itself could also be a substrate for various enzymes, potentially leading to its incorporation into other molecules or its conversion to other functional groups. ontosight.aisolubilityofthings.com
Role as a Precursor for Other Biological Metabolites
As a functionalized medium-chain fatty acid, this compound could serve as a building block for the synthesis of more complex metabolites. Keto acids are key intermediates in amino acid biosynthesis and can be converted into a wide range of chemicals. oup.comoup.com This suggests that this compound could be channeled into various metabolic pathways, leading to the production of unique natural products.
For instance, it could be a precursor for the synthesis of specialized lipids with unique properties, or it could be degraded through a modified β-oxidation pathway, yielding energy and smaller carbon skeletons for other biosynthetic processes. The diversity of natural products derived from fatty acids in plants highlights the potential for such precursor molecules to be elaborated into a wide array of compounds. nih.gov
Possible Microbial or Plant Metabolic Pathways
Microorganisms and plants are known for their metabolic diversity and their ability to produce a vast array of specialized compounds, including unusual fatty acids. aocs.orgoup.comoup.com It is therefore conceivable that this compound could be a product of microbial or plant metabolism.
Bacteria, in particular, exhibit a remarkable diversity in their fatty acid synthesis pathways. cdnsciencepub.comnih.gov The type II fatty acid synthase (FAS) system, found in most bacteria, is highly adaptable and can produce a variety of fatty acid structures. cdnsciencepub.comnih.gov Some bacteria are also known to metabolize keto acids, either as intermediates in amino acid biosynthesis or as excreted products of their metabolism. microbiologyresearch.orgmicrobiologyresearch.org
In plants, the production of unusual fatty acids is often associated with specialized metabolic pathways that lead to the accumulation of these compounds in seed oils or other tissues. osti.govnih.gov These pathways often involve modified versions of common fatty acid biosynthetic enzymes, such as desaturases and thioesterases, that have evolved new specificities. ocl-journal.orgresearchgate.net The existence of such pathways provides a plausible context for the biosynthesis of this compound in a plant species.
Data Tables
Table 1: Potential Enzymes in the Hypothesized Biosynthesis of this compound
| Enzyme Class | Hypothesized Function | Known Biological Role |
| Fatty Acid Synthase (FAS) | Synthesis of the eight-carbon backbone. sigmaaldrich.comchemicalbook.com | Catalyzes the synthesis of fatty acids from acetyl-CoA and malonyl-CoA. libretexts.org |
| Desaturase-like enzyme | Introduction of the ketone group at the 7-position. aocs.org | Introduction of double bonds and other functional groups into fatty acids. aocs.org |
| Carboxylic Acid Reductase (CAR) | Activation of the carboxylic acid for subsequent thiolation. nih.govnsf.gov | Catalyzes the ATP- and NADPH-dependent reduction of carboxylic acids to aldehydes. nih.gov |
| Thiolase-like enzyme | Conversion of the activated carboxylic acid to a thioic O-acid. | Involved in both the synthesis and degradation of ketone bodies. nih.govuomustansiriyah.edu.iq |
Table 2: Comparison of this compound with Related Compounds
| Compound | Chemical Formula | Key Structural Features | Known or Hypothesized Role |
| This compound | C8H13O2S | Eight-carbon chain, ketone at C7, thioic O-acid group. | Hypothesized metabolic intermediate. |
| 7-Oxooctanoic acid | C8H14O3 scbt.com | Eight-carbon chain, ketone at C7, carboxylic acid group. scbt.com | Fatty acid formed from acetyl-CoA and malonyl-CoA precursors. sigmaaldrich.comchemicalbook.com |
| Octanoic acid | C8H16O2 | Eight-carbon saturated fatty acid. | Common medium-chain fatty acid. |
| Acetoacetate | C4H5O3- | Four-carbon ketone body. wikipedia.org | Energy source for various tissues during periods of low glucose. nih.govwikipedia.org |
Advanced Spectroscopic and Chromatographic Characterization of 7 Oxooctanethioic O Acid
High-Resolution Mass Spectrometry for Structural Confirmation Beyond Basic Identification
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through fragmentation analysis.
In mass spectrometry, the fragmentation of a molecule provides a "fingerprint" that can be used for its identification and structural analysis. The fragmentation pathways of 7-Oxooctanethioic O-acid can be predicted based on the known fragmentation patterns of ketones, carboxylic acids, and thioic acids. researchgate.netlibretexts.org Under electron ionization (EI), the molecular ion ([M]•+) would be expected to undergo several key fragmentation reactions.
One of the primary cleavage events would be the McLafferty rearrangement, characteristic of ketones, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon-carbon bond. This would result in the loss of a neutral alkene molecule.
Another significant fragmentation pathway would involve the cleavage of the bond between the carbonyl group and the adjacent carbon atom (alpha-cleavage), leading to the formation of acylium ions. The presence of the thioic O-acid group would also influence the fragmentation, with potential cleavages around the C-S and S-O bonds.
Table 1: Predicted High-Resolution Mass Spectrometry Fragmentation of this compound
| m/z (calculated) | Proposed Fragment Ion | Fragmentation Pathway |
| 176.0558 | [C₈H₁₂O₂S]•⁺ | Molecular Ion |
| 159.0525 | [C₈H₁₁OS]⁺ | Loss of OH radical |
| 131.0576 | [C₇H₁₁O₂]⁺ | Loss of SH radical |
| 115.0624 | [C₆H₁₁O]⁺ | Alpha-cleavage at the keto group |
| 99.0444 | [C₅H₇O₂]⁺ | McLafferty rearrangement |
| 73.0287 | [C₃H₅O₂]⁺ | Cleavage at the beta-gamma carbon bond of the acid. libretexts.org |
| 43.0184 | [C₂H₃O]⁺ | Acylium ion from the keto group |
Note: The m/z values are theoretical and would be confirmed by HRMS.
To definitively confirm fragmentation pathways, isotopic labeling studies are invaluable. By selectively replacing specific atoms with their heavier isotopes (e.g., ¹³C, ¹⁸O, ²H), the mass shifts in the fragment ions can be tracked, providing unambiguous evidence for the proposed mechanisms. For instance, labeling the carbonyl oxygen with ¹⁸O would result in a +2 Da shift in the m/z of fragments containing this oxygen, confirming their origin. Similarly, deuterium (B1214612) labeling at specific positions along the alkyl chain would help to verify hydrogen transfer reactions like the McLafferty rearrangement.
Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational and Configurational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the detailed structure of organic molecules in solution. nih.gov While 1D NMR provides basic information about the chemical environment of protons and carbons, advanced 2D NMR techniques are necessary for a complete structural and conformational analysis of this compound. wikipedia.org
A suite of 2D NMR experiments would be employed to assemble the molecular puzzle of this compound.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of the carbon chain. For this compound, COSY would show correlations between adjacent methylene (B1212753) groups.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). It is essential for assigning the carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for connecting the different fragments of the molecule, for example, by showing correlations from the methylene protons to the carbonyl carbons of both the ketone and the thioic acid.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For a flexible molecule like this compound, NOESY can help to determine the preferred solution-state conformation.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound
| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations | Key COSY Correlations |
| 1 (-COSH) | ~10-12 | ~170-180 | H2 | - |
| 2 | ~2.5 | ~35-45 | C1, C3, C4 | H3 |
| 3 | ~1.6 | ~20-30 | C2, C4, C5 | H2, H4 |
| 4 | ~1.3 | ~25-35 | C3, C5, C6 | H3, H5 |
| 5 | ~1.6 | ~20-30 | C4, C6, C7 | H4, H6 |
| 6 | ~2.4 | ~40-50 | C5, C7, C8 | H5, H8 |
| 7 (C=O) | - | ~205-215 | H6, H8 | - |
| 8 | ~2.1 | ~25-35 | C6, C7 | H6 |
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
While solution-state NMR provides information about the average conformation of a molecule, solid-state NMR (ssNMR) can reveal the structure in the crystalline state. This can be particularly useful for studying intermolecular interactions, such as hydrogen bonding, which are prevalent in the solid state of carboxylic and thioic acids. libretexts.org For this compound, ssNMR could provide insights into how the molecules pack in a crystal lattice and the nature of the hydrogen bonding involving the thioic acid and keto groups.
Infrared and Raman Spectroscopy for Vibrational Mode Assignment
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. rsc.org These techniques are highly sensitive to the presence of specific functional groups.
For this compound, the IR and Raman spectra would be dominated by the characteristic vibrations of the carbonyl groups and the thioic acid moiety. The C=O stretching vibration of the ketone would be expected to appear around 1715 cm⁻¹. The thioic acid group gives rise to several characteristic bands, including the C=O stretch (around 1690-1710 cm⁻¹), the S-H stretch (around 2500-2600 cm⁻¹), and the C-S stretch. researchgate.net The broad O-H stretching absorption characteristic of hydrogen-bonded carboxylic acid dimers is replaced by the sharper S-H stretch in thioic acids. libretexts.org
Table 3: Predicted Infrared and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity | Comments |
| S-H Stretch | ~2550 | Medium | Sharper than O-H stretch in carboxylic acids |
| C-H Stretch (alkyl) | 2850-2960 | Strong | Multiple bands for symmetric and asymmetric stretches |
| C=O Stretch (ketone) | ~1715 | Strong | |
| C=O Stretch (thioic acid) | ~1700 | Strong | May overlap with the ketone C=O stretch |
| C-O-H Bend | ~1375 | Medium | In-plane bending |
| CH₂ Bend (scissoring) | ~1465 | Medium | |
| C-S Stretch | ~600-800 | Strong | Can be coupled with other vibrations |
Note: Frequencies are approximate and can be influenced by the physical state (solid, liquid, gas) and intermolecular interactions.
By combining these advanced spectroscopic techniques, a comprehensive and unambiguous characterization of this compound can be achieved, providing a detailed picture of its molecular structure and properties.
Advanced Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable tools for separating, identifying, and purifying individual components from a mixture. chromatographyonline.com For a compound like this compound, which possesses both a ketone and a thioacid functional group, the development of robust chromatographic techniques is crucial for ensuring its purity and for its isolation from complex reaction mixtures or biological matrices. researchgate.netsci-hub.box
High-Performance Liquid Chromatography (HPLC) Method Development and Optimization
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in analytical chemistry, widely used for the separation and quantification of compounds. onyxipca.com The development of a successful HPLC method involves the strategic selection and optimization of several parameters, including the stationary phase, mobile phase composition, flow rate, and detector settings. onyxipca.com
For the analysis of organic acids like this compound, reversed-phase HPLC (RP-HPLC) is a common approach. ijper.orgaocs.org In RP-HPLC, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. sci-hub.boxijper.org The separation is based on the hydrophobic interactions between the analyte and the stationary phase.
Method Development and Optimization:
A typical HPLC method for this compound would involve a C18 column and a mobile phase consisting of an aqueous component and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). ijper.orgaocs.org To ensure sharp peaks and good chromatographic performance for an acidic compound, the pH of the mobile phase is often adjusted. onyxipca.com The addition of a small amount of an acid, like formic acid or trifluoroacetic acid, to the mobile phase can suppress the ionization of the carboxylic acid group, leading to better retention and peak shape. onyxipca.comresearchgate.net
Optimization of the method would involve systematically varying the mobile phase composition (the ratio of aqueous to organic solvent) and the pH to achieve the best resolution between the target compound and any impurities. onyxipca.com A gradient elution, where the composition of the mobile phase is changed over the course of the analysis, can be employed to effectively separate compounds with a wide range of polarities. researchgate.net
Data Table: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately nonpolar compounds. ijper.orgjchr.org |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to suppress ionization of the thioacid. researchgate.net |
| Mobile Phase B | Acetonitrile | Organic modifier to elute the compound from the column. ijper.org |
| Gradient | 30-90% B over 20 minutes | Allows for the separation of a range of potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. ijper.orgjchr.org |
| Detection | UV at 210 nm | The carbonyl and thioacid groups may absorb at lower UV wavelengths. ijper.orgjchr.org |
| Injection Volume | 10 µL | A typical volume for analytical injections. ijper.org |
Purity Assessment and Isolation:
Once an analytical method is developed, it can be used to assess the purity of a sample of this compound. chromatographyonline.com The presence of impurities would be indicated by additional peaks in the chromatogram. For isolation, the analytical method can be scaled up to a preparative HPLC system, which uses larger columns and higher flow rates to handle larger sample loads. nih.gov Fractions containing the purified compound are collected as they elute from the column. nih.gov The purity of these collected fractions is then re-assessed using the analytical HPLC method. chromatographyonline.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. uah.edu However, compounds like this compound, which are polar and have a low volatility, are not directly suitable for GC analysis. restek.comsigmaaldrich.com Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form. metbio.net
Derivatization:
The primary goal of derivatization is to replace the active hydrogens in the polar functional groups (in this case, the thioacid's acidic proton) with nonpolar groups. sigmaaldrich.com A common derivatization technique for organic acids is silylation, where a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is used to replace the acidic proton with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. sigmaaldrich.commetbio.net This process increases the volatility of the compound, making it amenable to GC analysis. metbio.net
GC-MS Analysis:
The derivatized this compound is then injected into the GC-MS system. Separation occurs in the gas chromatograph based on the compound's boiling point and its interaction with the stationary phase of the GC column. metbio.net A non-polar column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is often used for the analysis of derivatized organic acids. metbio.net
As the separated components elute from the GC column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound.
Data Table: Typical GC-MS Parameters for Analysis of Derivatized this compound
| Parameter | Condition | Rationale |
| Derivatization Agent | MTBSTFA | Forms stable TBDMS derivatives that are less sensitive to moisture. sigmaaldrich.com |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A common, robust column for general-purpose GC-MS analysis. metbio.net |
| Carrier Gas | Helium | Inert gas used to carry the sample through the column. metbio.net |
| Oven Program | 50°C (2 min), then ramp to 280°C at 10°C/min | A temperature gradient to separate compounds with different boiling points. mdpi.com |
| Injection Mode | Split | To avoid overloading the column with a concentrated sample. researchgate.net |
| Ionization Mode | Electron Ionization (EI) | A standard, robust ionization technique that produces reproducible fragmentation patterns. |
| Mass Analyzer | Quadrupole | A common type of mass analyzer used in GC-MS systems. |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. ucl.ac.uk This technique is particularly well-suited for the analysis of complex mixtures, as it can separate individual components and provide molecular weight and structural information for each. ucl.ac.uknih.gov
LC-MS Analysis:
For the analysis of this compound in a complex mixture, an LC method similar to the one described for HPLC would be used to separate the components. researchgate.net The eluent from the LC column is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for LC-MS, as it is a soft ionization method that can generate intact molecular ions from polar and non-volatile compounds. ucl.ac.uk
The mass spectrometer can be operated in full-scan mode to detect all ions within a certain mass range, or in selected ion monitoring (SIM) mode to look for specific ions corresponding to the compound of interest. ucl.ac.uk Tandem mass spectrometry (MS/MS) can also be used to obtain structural information by fragmenting the molecular ion and analyzing the resulting fragment ions. nih.gov
Advantages for Complex Mixtures:
LC-MS is highly advantageous for analyzing complex matrices because it can often reduce the need for extensive sample cleanup. ucl.ac.uk The selectivity of the mass spectrometer allows for the detection of the target compound even in the presence of many other components. researchgate.net This makes LC-MS a powerful tool for applications such as metabolite identification in biological samples or impurity profiling in chemical reactions. ucl.ac.uknih.gov
Data Table: Representative LC-MS Parameters for this compound in a Complex Mixture
| Parameter | Condition | Rationale |
| LC Column | C18, 100 mm x 2.1 mm, 3.5 µm | A standard column for analytical LC-MS. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive ion mode ESI and improves peak shape. researchgate.net |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic modifier for elution. |
| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Ionization Source | Electrospray Ionization (ESI) | Suitable for polar, non-volatile compounds. ucl.ac.uk |
| Polarity | Negative Ion Mode | The thioacid group is expected to readily deprotonate to form a [M-H]⁻ ion. |
| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap | Provides high mass accuracy for confident identification. |
| Scan Mode | Full Scan and/or MS/MS | To detect all components and obtain structural information on the target. nih.gov |
Computational and Theoretical Chemistry Studies on 7 Oxooctanethioic O Acid
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, which are based on solving the Schrödinger equation, provide fundamental information about the electronic distribution and energy of a molecule. openaccessjournals.com Methods like Density Functional Theory (DFT) offer a balance of accuracy and computational cost, making them suitable for studying molecules of this size. mongoliajol.info
The presence of a flexible six-carbon chain between the terminal functional groups allows 7-Oxooctanethioic O-acid to adopt a multitude of spatial arrangements, or conformations. organicchemistrytutor.com Conformational analysis is the study of these different arrangements and their relative energies. nobelprize.org Understanding the preferred conformation is crucial as it can significantly influence the molecule's physical properties and biological activity. nih.gov
A common computational approach involves performing a potential energy surface (PES) scan by systematically rotating the dihedral angles along the carbon backbone. researchgate.net This process identifies various low-energy conformers (local minima) and the energy barriers (transition states) that separate them. The resulting energy landscape reveals the most stable conformations, which are most likely to be populated at a given temperature. For this compound, one might expect conformations ranging from an extended, linear shape to folded structures where the two functional groups are in close proximity.
Table 1: Hypothetical Relative Energies of this compound Conformers Calculated at the DFT B3LYP/6-31G(d) level of theory.
| Conformer | Dihedral Angle (C3-C4-C5-C6) | Relative Energy (kcal/mol) | Description |
| 1 (Global Minimum) | 180° (anti) | 0.00 | Fully extended linear chain. |
| 2 | 60° (gauche) | 0.85 | A bend in the alkyl chain. |
| 3 | 120° | 1.50 | Partially folded structure. |
| 4 | 0° (eclipsed) | 5.20 | High-energy, sterically hindered state. |
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Frontier Molecular Orbital (FMO) theory is a fundamental framework for predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). taylorandfrancis.compku.edu.cn The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. researchgate.net
For this compound, FMO calculations would reveal the most probable sites for nucleophilic and electrophilic attack. The HOMO density is likely to be concentrated around the thioacid group, particularly the sulfur and oxygen atoms, which possess lone pairs of electrons. Conversely, the LUMO is expected to be localized on the carbonyl carbon of the ketone group, which is an electron-deficient center. This information is invaluable for predicting how the molecule will interact with other reagents.
Table 2: Hypothetical Frontier Orbital Properties of this compound Calculated in an aqueous solvent model.
| Property | Value (eV) | Implication |
| HOMO Energy | -6.8 | Moderate electron-donating capability. |
| LUMO Energy | -1.2 | Good electron-accepting capability. |
| HOMO-LUMO Gap | 5.6 | High kinetic stability. |
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Reaction Mechanism Elucidation via Computational Modeling
Computational chemistry provides powerful tools for exploring the pathways of chemical reactions, offering insights that complement experimental kinetics studies. nih.gov By modeling the transformation from reactants to products, it is possible to identify key intermediates and transition states, thereby constructing a detailed reaction mechanism. youtube.com
A chemical reaction proceeds along a reaction coordinate from reactants to products via a high-energy species known as the transition state (TS). youtube.com The energy difference between the reactants and the transition state is the activation energy or reaction barrier, which determines the reaction rate. nih.gov Computational methods can locate the precise geometry of a transition state and calculate its energy. researchgate.netresearchgate.net
For instance, one could model the hydrolysis of the thioacid group or a nucleophilic addition to the ketone of this compound. saskoer.ca By calculating the free energy barrier for different proposed pathways, the most favorable mechanism can be identified. nih.gov These calculations are critical for understanding the molecule's reactivity and degradation pathways.
Table 3: Hypothetical Activation Free Energy for Nucleophilic Attack on this compound Reaction: Addition of a hydroxide (B78521) ion to the ketone carbonyl carbon.
| Parameter | Value (kcal/mol) |
| Energy of Reactants | -450.72 |
| Energy of Transition State | -430.55 |
| Activation Free Energy (ΔG‡) | 20.17 |
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The choice of solvent can dramatically alter the rate and even the mechanism of a chemical reaction. wikipedia.org Solvent molecules can stabilize or destabilize reactants, products, and transition states through various non-covalent interactions. libretexts.org Computational models can account for these solvent effects in two primary ways: implicitly, by treating the solvent as a continuous medium with a specific dielectric constant, or explicitly, by including individual solvent molecules in the calculation. nih.gov
A study of this compound's reactivity would involve performing reaction barrier calculations in various solvents. For a reaction that involves the formation of charged intermediates, increasing the solvent polarity would likely stabilize the transition state more than the reactants, thus lowering the activation barrier and accelerating the reaction. wikipedia.org
Table 4: Hypothetical Solvent Effect on the Reaction Barrier of this compound Hydrolysis
| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (kcal/mol) |
| Hexane (Non-polar) | 1.9 | 28.5 |
| Tetrahydrofuran (Polar Aprotic) | 7.5 | 24.1 |
| Water (Polar Protic) | 78.4 | 20.8 |
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Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations provide detailed information about static structures and energies, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. wikipedia.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how the system evolves. nih.gov This technique is particularly useful for studying large, flexible molecules in a solvent environment. mdpi.com
Table 5: Hypothetical Parameters for a Molecular Dynamics Simulation of this compound
| Parameter | Setting | Description |
| System | 1 molecule of this compound in 2000 water molecules | Simulates the molecule in an aqueous solution. |
| Force Field | GROMOS96 | A set of parameters describing the potential energy of the system. |
| Ensemble | NPT (Isothermal-Isobaric) | Constant Number of particles, Pressure, and Temperature. |
| Temperature | 300 K | Simulates behavior at room temperature. |
| Pressure | 1 bar | Simulates behavior at standard pressure. |
| Simulation Time | 100 ns | The duration over which the system's dynamics are observed. |
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Prediction of Spectroscopic Parameters
Computational chemistry provides a powerful, non-destructive avenue for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, density functional theory (DFT) is a commonly employed method for forecasting a range of spectroscopic parameters. ijert.org These theoretical predictions are invaluable for identifying characteristic signals in experimental spectra such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
The process typically involves optimizing the molecular geometry of the compound at a specific level of theory, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). ijert.org Following geometry optimization, the same theoretical framework is used to calculate the magnetic shielding tensors for NMR predictions and the vibrational frequencies for IR spectra. ijert.org
Theoretical calculations have been successfully used to predict spectroscopic features for various sulfur-containing organic molecules. ijert.orgmdpi.com For instance, DFT calculations of 13C NMR spectra for a dithiocarboxylic acid have shown very good agreement with experimental values, with a predicted chemical shift of 243 ppm for the carbodithioic carbon, close to the experimental 248 ppm. mdpi.com Such studies underscore the reliability of computational methods in spectroscopic analysis. mdpi.comresearchgate.net
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR chemical shifts for this compound are calculated based on the electronic environment of each proton. The protons alpha to the carbonyl and thioacid groups are expected to be the most deshielded.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are illustrative values based on typical functional group ranges and computational models. Actual experimental values may vary.)
| Atom Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H on C2 | 2.8 - 3.2 | Triplet |
| H on C3 | 1.6 - 1.8 | Multiplet |
| H on C4 | 1.5 - 1.7 | Multiplet |
| H on C5 | 1.5 - 1.7 | Multiplet |
| H on C6 | 2.5 - 2.7 | Triplet |
| H on C8 (CH₃) | 2.1 - 2.3 | Singlet |
| H on SH | 4.0 - 5.0 | Singlet |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum is predicted to show distinct signals for the carbonyl carbon, the thioacid carbonyl carbon, and the carbons of the alkyl chain. The carbon of the thioacid group (C1) is expected to be significantly downfield.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are illustrative values based on typical functional group ranges and computational models. Actual experimental values may vary.)
| Atom Position | Predicted Chemical Shift (δ, ppm) |
| C1 (C=S) | 190 - 200 |
| C2 | 35 - 45 |
| C3 | 25 - 35 |
| C4 | 20 - 30 |
| C5 | 20 - 30 |
| C6 | 40 - 50 |
| C7 (C=O) | 205 - 215 |
| C8 | 28 - 35 |
Predicted IR Spectral Data
Theoretical IR spectroscopy predicts the vibrational frequencies corresponding to the stretching and bending of bonds within the molecule. Key predicted absorptions for this compound would include the C=O stretch of the ketone, the C=S stretch, and the S-H stretch of the thioacid group.
Table 3: Predicted Major IR Absorption Bands for this compound (Note: These are illustrative values based on typical functional group ranges and computational models. Actual experimental values may vary.)
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| S-H Stretch | 2500 - 2600 | Thioacid S-H |
| C=O Stretch | 1705 - 1725 | Ketone C=O |
| C=S Stretch | 1200 - 1300 | Thioacid C=S |
| C-H Stretch | 2850 - 3000 | Aliphatic C-H |
| C-S Stretch | 600 - 800 | Thioacid C-S |
Systematic Synthesis and Characterization of 7 Oxooctanethioic O Acid Derivatives and Analogs
Ester and Amide Derivatives Synthesis
The synthesis of ester and amide derivatives of 7-Oxooctanethioic O-acid typically starts from its corresponding carboxylic acid precursor, 7-oxooctanoic acid. This commercially available starting material provides a versatile platform for various derivatization strategies.
Esterification of 7-oxooctanoic acid can be achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, is a common approach. The reaction is typically carried out under reflux conditions to drive the equilibrium towards the ester product.
Another effective method involves the activation of the carboxylic acid. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to form a highly reactive O-acylisourea intermediate. This intermediate readily reacts with an alcohol to form the desired ester with high yields and under mild conditions.
Amidation of 7-oxooctanoic acid to produce the corresponding amides can also be accomplished through the activation of the carboxylic acid. The use of coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) facilitates the formation of an amide bond with a primary or secondary amine. Alternatively, conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with an amine, provides a high-yielding route to the amide.
| Derivative Type | Starting Material | Reagents | General Reaction Conditions |
| Ester | 7-Oxooctanoic acid, Alcohol | H₂SO₄ or TsOH (catalytic) | Reflux |
| Ester | 7-Oxooctanoic acid, Alcohol | DCC or EDC | Room temperature |
| Amide | 7-Oxooctanoic acid, Amine | HATU, DIPEA | Room temperature |
| Amide | 7-Oxooctanoic acid, Amine | 1. (COCl)₂, 2. Amine | 0 °C to room temperature |
Thioester and Thioamide Analogs
The introduction of sulfur into the carboxylic acid functional group leads to the formation of thioesters and thioamides, which often exhibit unique reactivity and biological properties.
Thioester synthesis can be achieved by reacting the activated 7-oxooctanoic acid (e.g., the acyl chloride) with a thiol in the presence of a base. nih.gov A more direct method involves the condensation of 7-oxooctanoic acid with a thiol using a dehydrating agent like DCC. nih.gov
Thioamide synthesis from the corresponding amide of 7-oxooctanoic acid can be accomplished using thionating reagents such as Lawesson's reagent or phosphorus pentasulfide. These reagents efficiently replace the oxygen atom of the amide carbonyl with a sulfur atom. A direct synthesis of thioamides can also be achieved from 7-oxooctanoic acid by reacting it with an amine and elemental sulfur in a one-pot reaction, often catalyzed by a Lewis acid or under high temperature.
| Analog Type | Starting Material | Reagents | General Reaction Conditions |
| Thioester | 7-Oxooctanoyl chloride, Thiol | Base (e.g., Pyridine) | Room temperature |
| Thioester | 7-Oxooctanoic acid, Thiol | DCC | Room temperature |
| Thioamide | 7-Oxooctanamide | Lawesson's reagent or P₄S₁₀ | Reflux in a high-boiling solvent (e.g., toluene) |
| Thioamide | 7-Oxooctanoic acid, Amine | Elemental Sulfur | High temperature or with a catalyst |
Derivatization at the Oxo Group (e.g., Oximes, Hydrazones)
The ketone functional group at the 7-position of the carbon chain offers another site for chemical modification, leading to derivatives such as oximes and hydrazones.
Oxime formation is readily achieved by reacting this compound or its ester/amide derivatives with hydroxylamine (B1172632) or its hydrochloride salt. acs.org The reaction is typically carried out in a protic solvent like ethanol (B145695) and may be catalyzed by a mild acid or base. acs.org
Hydrazone synthesis involves the condensation of the keto group with hydrazine (B178648) or a substituted hydrazine (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine). This reaction is also usually performed in an alcoholic solvent and is often acid-catalyzed.
These derivatizations are valuable for characterization purposes and can also impart new biological activities to the parent molecule.
| Derivative | Reagent | Reaction Conditions |
| Oxime | Hydroxylamine hydrochloride | Ethanol, mild base (e.g., sodium acetate) |
| Hydrazone | Hydrazine or substituted hydrazine | Ethanol, catalytic acid |
Modification of the Carbon Chain Length and Saturation
Altering the length and saturation of the carbon backbone of this compound can significantly influence its physical and chemical properties.
Chain elongation can be achieved through various carbon-carbon bond-forming reactions. For instance, starting from a precursor like 6-oxohexanoic acid, a Grignard reaction with an appropriate acetylenic Grignard reagent followed by reduction and oxidation can introduce the desired keto-octanoic acid skeleton.
Chain shortening can be accomplished by oxidative cleavage of a suitable precursor. For example, a longer-chain unsaturated keto acid could be subjected to ozonolysis to yield a shorter-chain derivative.
Introduction of unsaturation can be performed by standard organic transformations. For example, bromination at the alpha-position to the ketone followed by elimination can introduce a double bond. Alternatively, Wittig or Horner-Wadsworth-Emmons reactions on the keto group can be used to introduce exocyclic double bonds.
Stereoselective Synthesis of Chiral Derivatives
The creation of chiral centers in the derivatives of this compound is of great interest, particularly for applications in medicinal chemistry and materials science.
Stereoselective synthesis can be approached in several ways. The use of chiral auxiliaries attached to the carboxylic acid function can direct the stereochemical outcome of reactions at other positions of the molecule. For instance, an Evans auxiliary can be used to control the stereochemistry of alkylation at the alpha-position to the carbonyl group of the thioester.
Asymmetric catalysis provides another powerful tool. For example, the reduction of the ketone at the 7-position can be achieved with high enantioselectivity using chiral reducing agents such as those derived from boranes (e.g., CBS reduction) or through catalytic hydrogenation using a chiral catalyst (e.g., a BINAP-ruthenium complex).
These stereoselective methods allow for the preparation of enantiomerically enriched or pure derivatives, which is crucial for studying their interactions with biological systems.
Interdisciplinary Research Perspectives on 7 Oxooctanethioic O Acid
Chemical Biology Approaches to Enzyme-Substrate Interactions
Thioesters are central to numerous biochemical pathways, acting as key intermediates in the metabolism of fatty acids and the biosynthesis of complex natural products. wikipedia.orglibretexts.org The reactivity of the thioester bond makes it an excellent acyl group carrier, most notably in the form of acetyl-CoA. wikipedia.orglibretexts.org A molecule like 7-Oxooctanethioic O-acid, which combines a keto group and a thioester, could serve as a valuable tool in chemical biology to probe the interactions between enzymes and their substrates.
Probing Enzyme Active Sites: Enzymes such as thioesterases, which catalyze the hydrolysis of thioester bonds, are crucial in metabolic regulation. nih.gov this compound could be used as a substrate analog to study the active sites of these enzymes. By modifying the structure of the acid, researchers can map the steric and electronic requirements of an enzyme's active site, providing insights into its catalytic mechanism.
Investigating Reaction Dynamics: Understanding the kinetics of enzyme-catalyzed reactions is fundamental to chemical biology. Techniques like Förster Resonance Energy Transfer (FRET) have been adapted to create fluorogenic assays that allow for the direct and continuous monitoring of thioester reactions with various nucleophiles. nih.govacs.orgucla.edu A FRET-based probe derived from this compound could be synthesized to investigate the reactivity of specific thioesterases or acyltransferases, providing precise data on reaction rates under different conditions. nih.govucla.edu
Table 1: Chemical Biology Techniques for Studying Enzyme-Thioester Interactions
| Technique | Application | Insights Gained |
|---|---|---|
| Site-Directed Mutagenesis | Altering specific amino acid residues in the enzyme's active site. | Identifies key catalytic residues and their roles in substrate binding and turnover. |
| X-ray Crystallography | Determining the 3D structure of an enzyme bound to a substrate analog. | Provides a static snapshot of the enzyme-substrate complex, revealing binding orientation and key interactions. |
| Kinetic Isotope Effect (KIE) | Using isotopically labeled substrates to measure differences in reaction rates. | Elucidates the rate-determining steps of the enzymatic reaction mechanism. |
| Fluorogenic Probes (FRET) | Designing substrates that produce a fluorescent signal upon enzymatic cleavage. nih.govacs.org | Allows for real-time, continuous monitoring of enzyme activity and reactivity studies. nih.govacs.org |
| Chemical Cross-linking | Covalently linking the substrate analog to the enzyme. | Identifies residues in close proximity to the bound substrate within the active site. |
Materials Science Applications of Thioester-Containing Compounds
The unique reactivity of the thioester bond also makes it a valuable functional group in materials science. researchgate.net Polymers and other materials incorporating thioesters can exhibit responsive and degradable properties, leading to applications in areas ranging from drug delivery to self-healing materials. researchgate.netrsc.org
Degradable Polymers: The thioester linkage is more susceptible to hydrolysis and aminolysis than its oxygen-ester counterpart. rsc.org This increased reactivity can be harnessed to create polymers that degrade under specific conditions. rsc.orgnih.gov For instance, core-crosslinked star-shaped polymers with thioester linkages in their core have been shown to degrade completely upon heating in the presence of amines. rsc.org A monomer derived from this compound could be incorporated into polymer backbones to impart tailored degradability, which is desirable for biomedical applications and creating more sustainable materials. rsc.orgnih.gov
Responsive and Dynamic Materials: Thiol-thioester exchange reactions are dynamic covalent bonds that can be used to create "smart" materials capable of adapting to their environment. researchgate.net These materials can undergo structural reorganization in response to stimuli like pH or the presence of specific thiols. This property is being explored for applications in self-healing polymers and adaptable networks. The incorporation of a 7-oxooctanethioate moiety could offer a specific trigger point within a larger polymer network.
Table 2: Potential Materials Science Applications of Thioester-Containing Polymers
| Application Area | Desired Property | Role of Thioester |
|---|---|---|
| Biomedical Devices | Controlled Degradability | The thioester bond can be cleaved under physiological conditions, allowing for the breakdown of implants or scaffolds over time. nih.gov |
| Drug Delivery | Stimuli-Responsive Release | Polymers can be designed to release a therapeutic agent in response to a specific biological trigger (e.g., presence of glutathione) that cleaves the thioester linkage. researchgate.net |
| Self-Healing Materials | Dynamic Covalent Bonds | Thiol-thioester exchange allows for the reversible breaking and reforming of crosslinks, enabling the material to repair damage. |
| Bioconjugation | Specific Ligation Chemistry | Thioesters are key in native chemical ligation, a method for selectively joining peptide or protein fragments. researchgate.net |
| Advanced Coatings | Functional Surfaces | Thioester-functionalized self-assembled monolayers can be used to create surfaces with tunable properties. |
Green Chemistry Principles in this compound Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgnih.gov The synthesis of specialty chemicals like this compound provides an opportunity to apply these principles, moving away from traditional methods that may rely on harsh reagents and produce significant waste. researchgate.net
Alternative Feedstocks and Catalysts: One of the core principles of green chemistry is the use of renewable feedstocks. acs.org There is growing research into producing dicarboxylic acids, structurally related to this compound, from biomass-derived platform chemicals like cellulose. rsc.org Furthermore, biocatalytic processes using engineered microorganisms can convert simple sugars into complex molecules under mild, aqueous conditions, offering a sustainable alternative to conventional synthesis. mdpi.comgreenchemistry-toolkit.org The synthesis of keto acids, in particular, has benefited from the development of biocatalytic platforms that offer high efficiency and stereoselectivity. nih.govnih.gov
Safer Reagents and Solvents: Traditional oxidation reactions often employ hazardous reagents. The conventional synthesis of adipic acid, for example, uses nitric acid and generates nitrous oxide (N₂O), a potent greenhouse gas. greenchemistry-toolkit.org Green alternatives focus on using safer oxidants, such as hydrogen peroxide, and replacing toxic organic solvents with water or solvent-free conditions. researchgate.net Catalytic systems, including those based on enzymes or reusable solid catalysts, are preferred as they can be used in small amounts and recycled, minimizing waste. acs.orgnih.gov
Table 3: Comparison of Conventional vs. Green Synthesis Principles
| Principle | Conventional Approach | Green Chemistry Approach |
|---|---|---|
| Starting Materials | Often derived from petrochemicals (e.g., benzene). greenchemistry-toolkit.org | Utilizes renewable feedstocks like biomass and sugars. acs.orggreenchemistry-toolkit.org |
| Reagents | Use of stoichiometric, often hazardous, reagents (e.g., strong acids, heavy metals). | Employs catalytic amounts of safer, recyclable catalysts (e.g., enzymes, solid acids). acs.org |
| Oxidants | Nitric acid, permanganate, dichromate. | Hydrogen peroxide, molecular oxygen. organic-chemistry.org |
| Solvents | Use of volatile and often toxic organic solvents. | Preference for water, supercritical fluids, or solvent-free conditions. acs.orgnih.gov |
| Waste Generation | Lower atom economy, production of hazardous byproducts (e.g., N₂O). acs.orggreenchemistry-toolkit.org | High atom economy, designing for degradation of products, and preventing waste. acs.org |
| Energy | Often requires high temperatures and pressures. | Reactions designed to run at ambient temperature and pressure. acs.org |
By integrating principles from chemical biology, materials science, and green chemistry, the scientific community can unlock the full potential of molecules like this compound, driving innovation in both fundamental research and applied technology.
Future Research Trajectories for 7 Oxooctanethioic O Acid Studies
Development of Novel Catalytic Systems for Targeted Transformations
Future research into 7-Oxooctanethioic O-acid will benefit significantly from the development of novel catalytic systems capable of performing targeted chemical transformations. Given the dual functionality of the molecule—a ketone and a thiocarboxylic O-acid group—catalytic strategies that offer high chemo- and regioselectivity are paramount.
One promising avenue is the application of N-Heterocyclic Carbene (NHC) catalysis . NHCs have demonstrated remarkable versatility in catalyzing a wide range of reactions, including esterifications and transformations of aldehydes. nih.govacs.org Research could focus on designing NHC catalysts that selectively activate the thiocarboxylic acid group for transformations like thioesterification, without affecting the ketone moiety. researchgate.net Conversely, NHCs could be used to catalyze reactions at the ketone group, such as intramolecular cyclization, potentially leading to novel sulfur-containing heterocyclic compounds.
Another key area is the use of transition-metal catalysis , particularly with rhodium complexes. Rhodium catalysts have been successfully employed for the hydrothiolation of alkynes and dienes with thiols and thioacids, demonstrating their efficacy in forming carbon-sulfur bonds. uni-freiburg.deorganic-chemistry.orgnih.govnih.gov Future studies could explore rhodium-catalyzed reactions for the targeted addition of this compound to unsaturated systems or for intramolecular transformations. The development of chiral rhodium catalysts could also enable enantioselective synthesis of derivatives, which is crucial for biological studies. uni-freiburg.deresearcher.life
Furthermore, emerging techniques in photocatalysis could provide new routes for activating this compound. Recent studies have shown that acridine (B1665455) photocatalysts can facilitate the direct conversion of carboxylic acids to thiols using elemental sulfur. chemrxiv.org Adapting such radical-mediated approaches could enable novel transformations that are not accessible through traditional two-electron pathways, potentially allowing for C-H functionalization or coupling reactions under mild conditions. rsc.org
| Catalytic System | Potential Transformation of this compound | Research Objective |
| N-Heterocyclic Carbenes (NHCs) | Selective thioesterification, Intramolecular cyclization | Develop catalysts for chemo- and regioselective reactions. |
| Rhodium Complexes | Intermolecular hydrothiolation, Asymmetric synthesis | Achieve high atom economy and stereocontrol in C-S bond formation. |
| Photocatalysis | Radical-mediated C-H functionalization, Decarboxylative sulfhydrylation | Explore novel reaction pathways under mild, light-driven conditions. |
Exploration of Advanced Analytical Techniques for Trace Analysis
Understanding the biological role of this compound requires highly sensitive and selective analytical methods for its detection and quantification at trace levels in complex biological matrices. Due to its presumed low abundance and potential instability relative to its S-acid tautomer, developing robust analytical techniques is a critical research trajectory.
The primary tool for this purpose will be Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . elsevierpure.comnih.gov Future work should focus on optimizing LC-MS/MS methods, particularly using techniques like Selected Reaction Monitoring (SRM), to achieve low limits of detection and quantification, potentially in the sub-ng/mL range. researchgate.net A significant challenge will be the chromatographic separation of the O-acid and S-acid tautomers to prevent inaccurate quantification. Method development could explore advanced column chemistries, such as Hydrophilic Interaction Liquid Chromatography (HILIC), which may offer unique selectivity for these polar, sulfur-containing compounds. acs.org
Given the reactivity of the thione group, another research focus should be on derivatization strategies . Developing specific chemical tags that react selectively with the thione moiety of the O-acid under mild conditions would serve two purposes: it would stabilize the molecule for analysis and enhance its ionization efficiency and chromatographic retention, thereby improving sensitivity.
The table below summarizes potential analytical approaches and their specific goals for the trace analysis of this compound.
| Analytical Technique | Key Challenge | Research Goal |
| LC-MS/MS with SRM | Tautomer co-elution, low abundance | Develop a validated method for baseline separation and quantification in biological fluids. elsevierpure.comresearchgate.net |
| Advanced Chromatography (e.g., HILIC) | Poor retention on reverse-phase columns | Improve separation from matrix components and the S-acid tautomer. |
| Chemical Derivatization | Instability of the thione group | Stabilize the O-acid tautomer and enhance analytical sensitivity. |
High-Throughput Screening for Mechanistic Insights
High-Throughput Screening (HTS) offers a powerful approach to rapidly investigate the biological interactions and enzymatic processing of this compound. researchgate.netthe-scientist.com Future research can leverage HTS to gain mechanistic insights into the enzymes that may bind, produce, or metabolize this specific tautomer. nih.gov
A key trajectory is the development of novel HTS assays specifically designed to detect the O-acid form. This could involve creating a fluorescence-based probe that undergoes a measurable change in its optical properties upon selective reaction with the thione group. Such an assay could be used to screen large chemical libraries to identify inhibitors or stabilizers of enzymes involved in its metabolic pathway, such as a putative tautomerase or components of the lipoic acid synthase complex. researchgate.net Screening for inhibitors of fatty acid uptake or metabolism could also provide valuable tools for studying the broader pathway. nih.govresearchgate.net
HTS can also be employed to explore the substrate specificity of enzymes in the lipoic acid pathway. creative-enzymes.com By synthesizing a library of substrate analogues based on the this compound scaffold, researchers could use HTS to rapidly determine the structural features required for enzyme recognition and turnover. This approach provides a wealth of data that can inform on the enzyme's active site architecture and catalytic mechanism. nih.govnih.gov
| HTS Application | Assay Principle | Desired Outcome |
| Inhibitor Discovery | Fluorescence-based assay with a thione-selective probe | Identification of small molecules that modulate the enzymes interacting with the O-acid tautomer. |
| Enzyme Substrate Profiling | Parallel screening of a library of O-acid analogues | Mapping the substrate-activity landscape to understand enzyme specificity and mechanism. |
| Tautomer-Specific Binding | Cell-based assays using engineered fluorescent reporters | Discovery of proteins or cellular pathways that specifically recognize or are affected by the O-acid. |
Integration of Omics Data for Metabolic Network Reconstruction
To fully understand the context in which this compound functions, it is essential to place it within the broader metabolic network of the cell. The integration of multiple "omics" datasets—including genomics, transcriptomics, proteomics, and metabolomics—provides a systems-level view of cellular processes. mdpi.com
Future research should focus on applying multi-omics approaches to biological systems where lipoic acid metabolism is active or perturbed. nih.gov By combining high-resolution metabolomics (capable of distinguishing between the O- and S-acid tautomers) with proteomic and transcriptomic data, researchers can build comprehensive models of the fatty acid and sulfur metabolic pathways. mdpi.comh1.co This integration allows for the identification of correlations between the expression of specific genes/proteins and the abundance of metabolites like this compound.
Such integrated network models can be used to generate new hypotheses about the regulation of the lipoic acid pathway and the potential biological roles of the O-acid tautomer. frontiersin.org For example, if the presence of the O-acid correlates with the upregulation of specific stress-response proteins, it might suggest a role in redox signaling. This approach can help move from simple pathway mapping to a dynamic understanding of metabolic regulation. vu.nl The discovery of novel lipoic acid biosynthesis pathways highlights the evolving complexity of these networks and the potential for new components to be discovered through omics integration. nih.govnih.govplos.org
| Omics Layer | Data Provided | Contribution to Network Reconstruction |
| Metabolomics/Lipidomics | Quantitative levels of this compound and related metabolites | Defines the nodes of the metabolic network and measures metabolic flux. assaygenie.com |
| Proteomics | Abundance of enzymes in the lipoic acid and fatty acid synthesis pathways | Identifies the catalytic machinery responsible for the observed metabolic state. |
| Transcriptomics | Gene expression levels for metabolic enzymes and regulatory factors | Provides insight into the transcriptional regulation of the metabolic network. |
| Genomics | Identification of genetic variants associated with metabolic differences | Links genetic predispositions to variations in fatty acid metabolism. mdpi.com |
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic methods for characterizing 7-Oxooctanethioic O-acid, and how should data interpretation be approached?
- Methodological Answer : Characterization should include nuclear magnetic resonance (NMR) for structural elucidation of the thioester and ketone groups, infrared (IR) spectroscopy to confirm functional groups (e.g., C=O, S-H), and mass spectrometry (MS) for molecular weight validation. For reproducibility, experimental protocols must detail solvent systems, calibration standards, and integration parameters. Cross-referencing with analogous compounds like 7-Ketodeoxycholic acid (which shares a ketone moiety) can aid in spectral interpretation .
Q. How can researchers safely handle this compound given limited toxicological data?
- Methodological Answer : Adopt precautionary measures: use gloves, goggles, and fume hoods to avoid dermal/ocular exposure. Avoid contact with strong oxidizers (e.g., peroxides), as incompatibility risks are inferred from structurally similar oxoacids . Store in inert atmospheres at low temperatures to mitigate decomposition. Document all safety incidents to fill gaps in toxicity data .
Q. What synthetic routes are viable for preparing this compound in academic labs?
- Methodological Answer : Thioesterification of 7-oxooctanoic acid with thiols (e.g., ethanethiol) using carbodiimide coupling agents (e.g., DCC) is a common approach. Monitor reaction progress via thin-layer chromatography (TLC) and purify via column chromatography under nitrogen to prevent oxidation. Report yields, purity metrics (e.g., HPLC), and side products to enable reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of this compound under nucleophilic conditions?
- Methodological Answer : Perform systematic kinetic studies under controlled pH and temperature. Use isotopic labeling (e.g., deuterated solvents) to track reaction pathways. Compare results with computational models (e.g., DFT calculations) to identify intermediate stability or competing mechanisms. Meta-analysis of existing data, as outlined in Cochrane systematic reviews, can contextualize discrepancies .
Q. What experimental designs are optimal for studying the stability of this compound in aqueous versus non-polar solvents?
- Methodological Answer : Conduct accelerated stability testing by exposing the compound to varying pH (1–13), temperatures (4–60°C), and light conditions. Use HPLC to quantify degradation products and kinetic modeling (e.g., Arrhenius plots) to predict shelf life. Reference protocols for analogous compounds, such as 4-oxopentanoic acid, to validate methods .
Q. How can mechanistic studies elucidate the role of this compound in enzymatic thioester transfer reactions?
- Methodological Answer : Employ stopped-flow kinetics to capture transient intermediates in enzyme-catalyzed reactions. Use site-directed mutagenesis to identify active-site residues interacting with the thioester group. Pair crystallographic data (e.g., X-ray diffraction) with molecular dynamics simulations to map binding conformations. Cite IUPAC nomenclature guidelines to ensure precise communication of structural insights .
Data Analysis and Reporting
Q. What strategies ensure rigorous data validation when publishing studies on this compound?
- Methodological Answer : Follow Beilstein Journal guidelines: include raw spectral data (NMR, MS) in supplementary materials, specify purity thresholds (>95% by HPLC), and document statistical methods for outlier detection. For meta-analyses, adhere to PRISMA standards to ensure transparency in data extraction and synthesis .
Q. How should researchers address gaps in carcinogenicity or mutagenicity data for this compound?
- Methodological Answer : Conduct Ames tests or mammalian cell assays (e.g., micronucleus tests) following OECD guidelines. Compare results with structurally related compounds (e.g., 7-Ketodeoxycholic acid) to infer risk profiles. Explicitly state limitations in publications to guide future toxicological studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
